molecular formula C6H10N2O B2407584 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one CAS No. 1823886-42-5

6-Methyl-4,6-diazaspiro[2.4]heptan-5-one

Cat. No.: B2407584
CAS No.: 1823886-42-5
M. Wt: 126.159
InChI Key: HDFQKFGRBAXRPP-UHFFFAOYSA-N
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Description

6-Methyl-4,6-diazaspiro[24]heptan-5-one is a chemical compound with the molecular formula C6H10N2O It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one typically involves the reaction of 1-acetyl-1-carboxycyclopropane with hydrazine. This reaction proceeds through a series of steps including cyclization and dehydration to form the spiro compound . Another method involves the reaction of 4-(2-chloroethyl)-5-methyl-2,4-dihydro-pyrazol-3-one with concentrated sulfuric acid, followed by dehydration .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4,6-diazaspiro[2.4]heptan-5-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one of its atoms is replaced by another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction could produce different reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

6-Methyl-4,6-diazaspiro[2.4]heptan-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to fit into unique binding sites on enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, making it a compound of interest in drug development and biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-4,6-diazaspiro[2.4]heptan-5-one
  • 7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one
  • Spiro[cyclopropane-1,2’-steroids]

Uniqueness

6-Methyl-4,6-diazaspiro[2.4]heptan-5-one is unique due to its specific spiro structure and the presence of both nitrogen and oxygen atoms in its rings. This combination of features gives it distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

6-methyl-4,6-diazaspiro[2.4]heptan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-8-4-6(2-3-6)7-5(8)9/h2-4H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFQKFGRBAXRPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CC2)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823886-42-5
Record name 6-methyl-4,6-diazaspiro[2.4]heptan-5-one
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